molecular formula C7H9F3O3 B11824087 methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

Cat. No.: B11824087
M. Wt: 198.14 g/mol
InChI Key: NPHAQDSRNXIXHZ-UHFFFAOYSA-N
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Description

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is an organic compound with the molecular formula C7H9F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate typically involves the reaction of 4-hydroxybut-2-enoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The esterification process is often facilitated by the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-(2,2,2-trifluoroethoxy)but-2-

Properties

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

InChI

InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3

InChI Key

NPHAQDSRNXIXHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCOCC(F)(F)F

Origin of Product

United States

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